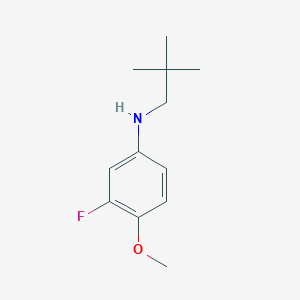

N-(2,2-dimethylpropyl)-3-fluoro-4-methoxyaniline

Description

The compound "N-(2,2-dimethylpropyl)-3-fluoro-4-methoxyaniline" is a substituted aniline derivative featuring a fluorine atom at the 3-position, a methoxy group at the 4-position, and a branched 2,2-dimethylpropyl (neopentyl) group attached to the nitrogen atom. This structure combines steric hindrance (from the neopentyl group) with electronic modulation (via the electron-withdrawing fluoro and electron-donating methoxy groups).

Properties

Molecular Formula |

C12H18FNO |

|---|---|

Molecular Weight |

211.28 g/mol |

IUPAC Name |

N-(2,2-dimethylpropyl)-3-fluoro-4-methoxyaniline |

InChI |

InChI=1S/C12H18FNO/c1-12(2,3)8-14-9-5-6-11(15-4)10(13)7-9/h5-7,14H,8H2,1-4H3 |

InChI Key |

XXLCZVNTKJVHFX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CNC1=CC(=C(C=C1)OC)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-dimethylpropyl)-3-fluoro-4-methoxyaniline typically involves the reaction of 3-fluoro-4-methoxyaniline with 2,2-dimethylpropyl halide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2,2-dimethylpropyl)-3-fluoro-4-methoxyaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2,2-dimethylpropyl)-3-fluoro-4-methoxyaniline is used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of fluorine and methoxy substituents on biological activity. It may also be used in the development of fluorescent probes for imaging applications.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure can be exploited to design molecules with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropyl)-3-fluoro-4-methoxyaniline involves its interaction with specific molecular targets. The fluorine and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares "N-(2,2-dimethylpropyl)-3-fluoro-4-methoxyaniline" with two structurally related compounds from the provided evidence:

Table 1: Structural and Functional Comparison

Key Findings:

Structural Differences Impact Reactivity and Applications :

- The neopentyl group in the target compound introduces significant steric hindrance compared to the phenyl group in 3-chloro-N-phenyl-phthalimide or the ethoxypropyl chain in N-(3-ethoxypropyl)-2-fluoro-4-nitroaniline . This may reduce nucleophilic reactivity but enhance lipid solubility.

- The 4-methoxy group (electron-donating) in the target compound contrasts with the 4-nitro group (electron-withdrawing) in the analog from , leading to divergent electronic profiles. Methoxy groups typically increase aromatic ring electron density, favoring electrophilic substitution, whereas nitro groups deactivate the ring .

Functional Group Effects: The 3-fluoro substitution in the target compound vs. 2-fluoro in ’s analog alters steric and electronic interactions. Fluorine at the 3-position may enhance meta-directing effects in further derivatization.

Physicochemical Properties :

Biological Activity

N-(2,2-dimethylpropyl)-3-fluoro-4-methoxyaniline is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings, including case studies and data tables.

Overview of the Compound

This compound belongs to a class of compounds characterized by a fluorinated aniline structure. Its unique chemical properties make it a candidate for various biological applications, including antimicrobial and anticancer activities.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The compound may act as an inhibitor or modulator of various enzymes involved in metabolic pathways. Preliminary studies suggest that it could influence oxidative stress pathways, potentially offering protective effects against cellular damage.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro assays using various cancer cell lines demonstrated its potential to inhibit cell proliferation. The results are displayed in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15.8 |

| HeLa (cervical cancer) | 22.3 |

| A549 (lung cancer) | 18.5 |

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy examined the compound's efficacy against multidrug-resistant bacteria. Results indicated that the compound significantly reduced bacterial load in infected mice models, suggesting its potential as a therapeutic agent in treating resistant infections .

- Anticancer Research : In a recent investigation published in Cancer Research, this compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways. The study highlighted the compound's role in promoting programmed cell death in tumor cells while sparing normal cells .

Safety and Toxicity

While exploring the biological activities of this compound, it is crucial to assess its safety profile. Toxicological studies have indicated that at therapeutic doses, the compound exhibits low toxicity levels in mammalian systems. The LD50 values were found to be significantly higher than the effective doses observed in biological assays, suggesting a favorable safety margin.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.